Phosphorochloridocyanidic acid
Description
Phosphorochloridocyanidic acid (HO-P(=O)Cl(CN)) is a phosphorus-based oxoacid characterized by a central phosphorus atom bonded to hydroxyl (-OH), chlorine (Cl), and cyano (CN) groups via a tetrahedral geometry . Its structure (Figure 1) highlights the presence of both electronegative substituents (Cl, CN) and a hydroxyl group, which influence its reactivity and stability. The compound’s nomenclature follows IUPAC rules for inorganic oxo acids, where functional groups are prioritized based on their substituent hierarchy .
Figure 1: Molecular structure of this compound. Derived from and .
Properties
CAS No. |
144304-53-0 |
|---|---|
Molecular Formula |
CHClNO2P |
Molecular Weight |
125.45 g/mol |
IUPAC Name |
chloro(cyano)phosphinic acid |
InChI |
InChI=1S/CHClNO2P/c2-6(4,5)1-3/h(H,4,5) |
InChI Key |
KWVYEOVGTKFJKK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(=O)(O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorochloridocyanidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with cyanogen chloride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Nomenclature and Structural Considerations
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No matches exist for this exact name in IUPAC databases or peer-reviewed literature within the provided sources.
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Hypothetical structures (e.g., Cl–P(O)(CN)–OH derivatives) would require validation via synthesis and spectroscopic characterization, which is absent here.
Reactivity Inferences from Analogous Compounds
Reactions of structurally related phosphorus acids (e.g., phosphoric acid, chlorophosphoric acids) and cyanide-bearing compounds may provide limited insights:
Phosphoric Acid (H₃PO₄) Reactions
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Self-condensation : Forms pyrophosphoric acid (H₄P₂O₇) at high concentrations .
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Catalytic applications : Chiral phosphoric acids enable asymmetric Ugi and Minisci reactions via hydrogen bonding and ion-pair interactions .
Chlorosulfonic Acid (HSO₃Cl) Reactivity
Phosphine (PH₃) and Cyanide Interactions
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Radical chain reactions involving phosphines and perfluoroalkyl iodides .
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No direct evidence of Cl–P–CN systems in catalytic or stoichiometric roles.
Potential Reaction Pathways (Speculative)
If the compound exists, its reactivity might mirror phosphorus halides or cyanophosphates:
Critical Data Gaps
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Synthesis : No documented methods for preparing this compound.
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Spectroscopic Data : IR, NMR, or X-ray crystallography absent.
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Thermodynamic Properties : Melting point, solubility, and pKa values unknown.
Recommendations for Further Research
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Verify the compound’s nomenclature or structural formula.
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Explore synthetic routes using PCl₃ or POCl₃ with cyanide sources under controlled conditions.
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Characterize stability and reactivity via computational modeling (DFT) before experimental work.
Scientific Research Applications
Phosphorochloridocyanidic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorochloridocyanidic acid involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including chemical synthesis and biological studies.
Comparison with Similar Compounds
Phosphoric Acid (H₃PO₄)
- Structure : H₃PO₄ contains three hydroxyl groups and one double-bonded oxygen.
- Reactivity : Less reactive due to the absence of electronegative substituents like Cl or CN.
- Applications : Widely used in fertilizers, food additives, and detergents.
- Key Difference : this compound’s Cl and CN groups enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to H₃PO₄ .
Phosphorochloridic Acid (HO-P(=O)Cl₂)
- Structure : Features two Cl atoms and one hydroxyl group.
- Reactivity : Highly reactive in esterification and phosphorylation reactions due to dual Cl substituents.
- Applications : Intermediate in pesticide synthesis.
- Key Difference: Replacing one Cl with CN in this compound introduces resonance stabilization via the cyano group, reducing hydrolysis susceptibility compared to HO-P(=O)Cl₂ .
Carbonic Acid Derivatives (e.g., Carbonochloridic Acid, HO-CO-Cl)
- Structure : Central carbon atom with hydroxyl, chlorine, and oxygen groups.
- Reactivity : Less stable than phosphorus analogues due to weaker C=O bonds.
- Applications : Used in organic synthesis for acyl chloride preparation.
- Key Difference : this compound’s phosphorus core allows for stronger P=O bonds and greater thermal stability compared to carbon-based analogues .
Pseudoesters (e.g., Trimethylsilyl Acetate, CH₃-CO-O-Si(CH₃)₃)
- Structure: Esters with silicon or other non-carbon central atoms.
- Reactivity : Hydrolytically stable under mild conditions.
- Applications : Used as protecting groups in organic synthesis.
- Key Difference : this compound’s acidic hydroxyl group enables proton donation, a feature absent in neutral pseudoesters .
Comparative Data Table
| Property | This compound | Phosphoric Acid | Phosphorochloridic Acid | Carbonochloridic Acid |
|---|---|---|---|---|
| Molecular Formula | HO-POCl(CN) | H₃PO₄ | HO-POCl₂ | HO-CO-Cl |
| Electronegative Groups | Cl, CN | None | Cl (×2) | Cl |
| Acidity (pKa) | ~1.5 (estimated) | ~2.1 | ~0.8 | ~1.0 |
| Thermal Stability | Moderate | High | Low | Low |
| Key Reactivity | Nucleophilic substitution | Acid-base reactions | Esterification | Acyl chloride formation |
Note: Acidity values are theoretical estimates based on substituent effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for phosphorochloridocyanidic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound (ClP(O)(CN)OH) is synthesized via controlled chlorination and cyanidation of phosphoric acid derivatives. Key parameters include temperature (maintained at –20°C to prevent side reactions), stoichiometric ratios of PCl₃ and CN⁻ sources, and inert atmospheres to avoid hydrolysis . Characterization via ³¹P NMR (δ ~0–5 ppm for P=O groups) and IR spectroscopy (stretching frequencies at 1250–1300 cm⁻¹ for P=O and 2100–2200 cm⁻¹ for C≡N) is critical to confirm purity. Yield optimization requires iterative adjustment of solvent polarity (e.g., dichloromethane vs. THF) .
Q. How should researchers safely handle this compound in laboratory settings, given its reactivity?
- Methodological Answer : Due to its hygroscopic and hydrolytic instability, handling requires anhydrous conditions (glovebox or Schlenk-line techniques). Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Storage in sealed, argon-purged containers at –20°C is recommended. Neutralization protocols for spills involve slow addition to ice-cold sodium bicarbonate solutions to mitigate exothermic decomposition .
Advanced Research Questions
Q. What spectroscopic and computational methods are most effective for resolving ambiguities in the tautomeric equilibrium of this compound?
- Methodological Answer : Conflicting data on tautomeric forms (e.g., ClP(O)(CN)OH vs. ClP(OH)(CN)O) can be resolved via:
- Multinuclear NMR : Correlate ¹H, ¹³C, and ³¹P shifts under variable-temperature conditions to detect equilibrium shifts.
- DFT Calculations : Compare experimental vibrational spectra (IR/Raman) with computed frequencies for candidate tautomers using B3LYP/6-311++G(d,p) basis sets.
- X-ray Crystallography : Resolve solid-state structures to identify dominant tautomers, though solvent effects may limit generalizability .
Q. How can kinetic studies differentiate between nucleophilic substitution and radical pathways in this compound-mediated phosphorylations?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways (SN2 vs. radical intermediates).
- Radical Traps : Introduce TEMPO or BHT to quench radical chains; monitor reaction progress via GC-MS.
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants measured at 10°C intervals. Discontinuities in Arrhenius plots suggest mechanistic crossover .
Q. What strategies mitigate discrepancies in reported pKa values for this compound across solvent systems?
- Methodological Answer : pKa variability (e.g., 1.2 in water vs. 3.5 in DMSO) arises from solvent dielectric effects and hydrogen-bonding capacity. Standardize measurements using:
- Potentiometric Titration : Calibrate with reference buffers in the same solvent.
- Computational Solvation Models : Apply COSMO-RS to extrapolate aqueous pKa from non-aqueous data.
- Cross-Validation : Compare results from UV-Vis (indicator-based) and NMR (chemical shift) methods .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the catalytic activity of this compound in cyanophosphorylation reactions?
- Methodological Answer : Discrepancies often stem from unaccounted variables:
- Substrate Steric Effects : Bulky substrates (e.g., tert-butyl alcohol) may favor side reactions; use Hammett plots to correlate electronic effects with yields.
- Trace Moisture : Even 0.1% H₂O can hydrolyze the acid to inert byproducts; employ Karl Fischer titration to quantify moisture in reagents.
- Replication Protocol : Reproduce studies using identical reagent sources (e.g., Sigma-Aldrich vs. TCI) and purity grades (≥99% vs. 95%) to isolate batch-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
